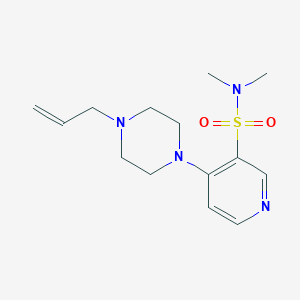![molecular formula C24H14F3N7O4 B215405 N-[3-nitro-5-(3-pyridinyloxy)phenyl]-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B215405.png)
N-[3-nitro-5-(3-pyridinyloxy)phenyl]-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-nitro-5-(3-pyridinyloxy)phenyl]-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as NTPTP and has been studied for its various applications in the field of biochemistry and pharmacology.
Mécanisme D'action
NTPTP inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This inhibition leads to the disruption of various cellular processes that are regulated by CK2, including cell growth, proliferation, and differentiation. NTPTP has also been reported to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
NTPTP has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties in various animal models. In addition, NTPTP has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, NTPTP has been shown to reduce oxidative stress and inflammation in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of NTPTP is its high purity, which makes it suitable for use in various laboratory experiments. Moreover, NTPTP has been shown to exhibit low toxicity, making it a safe compound for use in animal models. However, one of the limitations of NTPTP is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of NTPTP. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Moreover, further studies are needed to understand the mechanism of action of NTPTP and its effects on various cellular processes. Additionally, the development of more soluble derivatives of NTPTP may enhance its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of NTPTP involves the reaction of 3-nitro-5-(3-pyridinyloxy)aniline with 5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid chloride in the presence of a base. The reaction yields NTPTP as a white solid with a purity of 99%.
Applications De Recherche Scientifique
NTPTP has been studied for its potential pharmacological properties, including its ability to inhibit protein kinase CK2, a key enzyme involved in various cellular processes such as cell growth, proliferation, and differentiation. NTPTP has also been reported to exhibit anti-cancer activity by inducing apoptosis in cancer cells. Moreover, NTPTP has shown to be effective in reducing inflammation and oxidative stress in animal models of various diseases.
Propriétés
Nom du produit |
N-[3-nitro-5-(3-pyridinyloxy)phenyl]-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
|---|---|
Formule moléculaire |
C24H14F3N7O4 |
Poids moléculaire |
521.4 g/mol |
Nom IUPAC |
N-(3-nitro-5-pyridin-3-yloxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C24H14F3N7O4/c25-24(26,27)20-12-19(14-5-2-1-3-6-14)30-23-31-21(32-33(20)23)22(35)29-15-9-16(34(36)37)11-18(10-15)38-17-7-4-8-28-13-17/h1-13H,(H,29,35) |
Clé InChI |
JYPUMZOTTSSJIT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=NC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC(=CC(=C4)OC5=CN=CC=C5)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=NC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC(=CC(=C4)OC5=CN=CC=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215322.png)

![Ethyl 4-[(3-pyridinylcarbonyl)amino]-2-pyridinecarboxylate](/img/structure/B215324.png)
![3-ethyl-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B215326.png)
![4-[(3,5-Dichlorophenyl)sulfanyl]-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine](/img/structure/B215327.png)
![2-[(2-Oxo-2-phenylethyl)sulfanyl]nicotinaldehyde](/img/structure/B215328.png)
![N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}-N-propionylpropanamide](/img/structure/B215331.png)
![N-ethyl-4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide](/img/structure/B215334.png)




![N-[2-(dimethylamino)ethyl]-2-(4-methyl-1-piperazinyl)nicotinamide](/img/structure/B215341.png)
![4-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid](/img/structure/B215346.png)